4-(6-Hydroxy-benzo[D]isoxazol-3-YL)benzene-1,3-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-HYDROXY-BENZO[D]ISOXAZOL-3-YL)BENZENE-1,3-DIOL typically involves the formation of the benzisoxazole ring system. One common method is the cycloaddition reaction, where a precursor molecule undergoes a (3+2) cycloaddition to form the isoxazole ring . This reaction often employs catalysts such as copper (I) or ruthenium (II) to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These eco-friendly methods are increasingly being explored to make the synthesis more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-(6-HYDROXY-BENZO[D]ISOXAZOL-3-YL)BENZENE-1,3-DIOL can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a base.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like alkyl halides can be used to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various alkylated derivatives.
Scientific Research Applications
4-(6-HYDROXY-BENZO[D]ISOXAZOL-3-YL)BENZENE-1,3-DIOL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(6-HYDROXY-BENZO[D]ISOXAZOL-3-YL)BENZENE-1,3-DIOL involves its interaction with molecular targets such as estrogen receptor beta . This interaction can modulate various biological pathways, leading to its potential therapeutic effects. The compound’s ability to bind to specific receptors and enzymes makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
4-(6-HYDROXY-1H-INDAZOL-3-YL)BENZENE-1,3-DIOL: This compound belongs to the class of phenylpyrazoles and has a similar structure but with a pyrazole ring instead of an isoxazole ring.
Dihydroxybenzenes: Compounds like catechol and hydroquinone share the dihydroxybenzene structure but lack the isoxazole ring.
Uniqueness
The uniqueness of 4-(6-HYDROXY-BENZO[D]ISOXAZOL-3-YL)BENZENE-1,3-DIOL lies in its benzisoxazole structure, which imparts specific chemical and biological properties. This structure allows for unique interactions with biological targets and provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C13H9NO4 |
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Molecular Weight |
243.21 g/mol |
IUPAC Name |
4-(6-hydroxy-1,2-benzoxazol-3-yl)benzene-1,3-diol |
InChI |
InChI=1S/C13H9NO4/c15-7-1-3-9(11(17)5-7)13-10-4-2-8(16)6-12(10)18-14-13/h1-6,15-17H |
InChI Key |
NBTXJDAHLMMIGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C2=NOC3=C2C=CC(=C3)O |
Origin of Product |
United States |
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